molecular formula C5H5BrN2O B176818 5-bromo-1-methylpyrimidin-2(1H)-one CAS No. 14248-01-2

5-bromo-1-methylpyrimidin-2(1H)-one

Cat. No. B176818
CAS No.: 14248-01-2
M. Wt: 189.01 g/mol
InChI Key: PTRMFRSWZCJCSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08592410B2

Procedure details

The title compound was prepared from (S)-6-(2-hydroxy-2-methylpropyl)-6-phenyl-3-((S)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)-1,3-oxazinan-2-one and 5-bromo-1-methylpyrimidin-2(1H)-one following a procedure analogous to that described in Example 1 Step 3. 5-bromo-1-methylpyrimidin-2(1H)-one was prepared from 5-bromopyrimidin-2-ol following a procedure analogous to that described in Example 1 Step 2. LC-MS Method 2 tR=1.068 min, m/z=462.1; 1H NMR (CD3OD) 0.95 (s, 3H), 1.28 (m, 3H), 1.54 (m, 3H), 2.15 (d, 2H), 2.20 (m, 1H), 2.47 (m, 2H), 3.04 (m, 1H), 3.63 (s, 2H), 5.56 (m, 1H), 7.06 (m, 2H), 7.29-7.37 (m, 7H), 8.40 (d, 1H), 8.81 (d, 1H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:35])([CH3:34])[CH2:3][C@@:4]1([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[O:9][C:8](=[O:10])[N:7]([C@H:11]([C:13]2[CH:18]=[CH:17][C:16](B3OC(C)(C)C(C)(C)O3)=[CH:15][CH:14]=2)[CH3:12])[CH2:6][CH2:5]1.[Br:36][C:37]1[CH:38]=[N:39][C:40](=[O:44])[N:41]([CH3:43])[CH:42]=1.BrC1C=NC(O)=NC=1>>[OH:1][C:2]([CH3:34])([CH3:35])[CH2:3][C@@:4]1([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[O:9][C:8](=[O:10])[N:7]([C@H:11]([C:13]2[CH:14]=[CH:15][C:16]([C:37]3[CH:38]=[N:39][C:40](=[O:44])[N:41]([CH3:43])[CH:42]=3)=[CH:17][CH:18]=2)[CH3:12])[CH2:6][CH2:5]1.[Br:36][C:37]1[CH:38]=[N:39][C:40](=[O:44])[N:41]([CH3:43])[CH:42]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C[C@@]1(CCN(C(O1)=O)[C@@H](C)C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)C1=CC=CC=C1)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC(N(C1)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC(=NC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C[C@@]1(CCN(C(O1)=O)[C@@H](C)C1=CC=C(C=C1)C=1C=NC(N(C1)C)=O)C1=CC=CC=C1)(C)C
Name
Type
product
Smiles
BrC=1C=NC(N(C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.